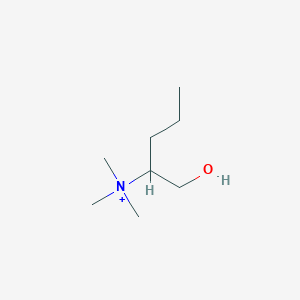![molecular formula C10H18O B14296350 3,6-Dimethyloctahydrocyclopenta[b]pyran CAS No. 114450-94-1](/img/structure/B14296350.png)
3,6-Dimethyloctahydrocyclopenta[b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyloctahydrocyclopenta[b]pyran is a heterocyclic compound that features a six-membered oxygen-containing ring fused with a five-membered carbocyclic ring. This structure is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctahydrocyclopenta[b]pyran typically involves multicomponent reactions (MCRs), which are favored for their efficiency, atom economy, and green reaction conditions . One common method involves the one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound in the presence of a catalyst such as zinc-modified molecular sieves . This method offers high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable MCRs using reusable catalysts under green protocols. These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctahydrocyclopenta[b]pyran undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve mild temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3,6-Dimethyloctahydrocyclopenta[b]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctahydrocyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a seven-membered ring fused to a pyran ring.
4H-Pyran: A simpler pyran derivative with a wide range of biological activities.
Uniqueness
3,6-Dimethyloctahydrocyclopenta[b]pyran is unique due to its specific ring structure and the presence of methyl groups at the 3 and 6 positions. This configuration can lead to distinct chemical reactivity and biological properties compared to other pyran derivatives .
Properties
CAS No. |
114450-94-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,6-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C10H18O/c1-7-3-9-4-8(2)6-11-10(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
HBYOIMBTOHHESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(COC2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


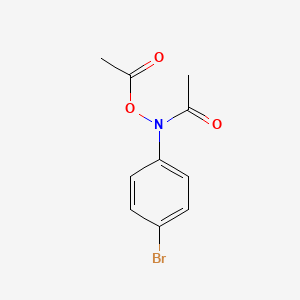

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
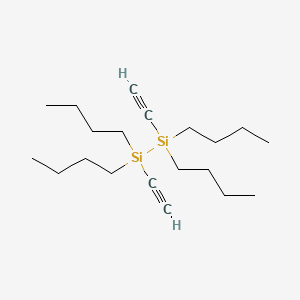
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
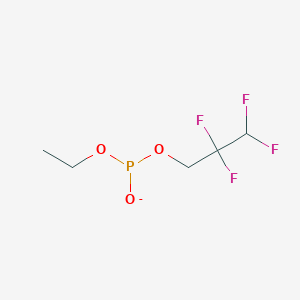
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
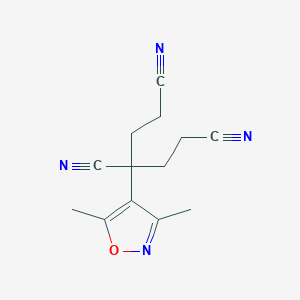
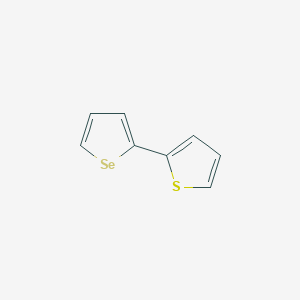
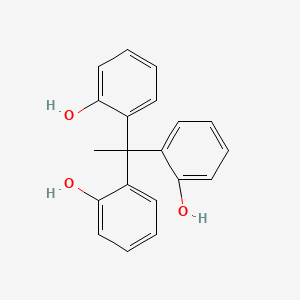
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
